molecular formula C11H15Cl2N3O B2440426 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 2126178-11-6

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B2440426
CAS No.: 2126178-11-6
M. Wt: 276.16
InChI Key: MKLFAYLPGOKBKO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride ( 2126178-11-6) is a high-purity chemical intermediate offered for research and development purposes. With a molecular formula of C11H15Cl2N3O and a molecular weight of 276.16 g/mol, this dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions . The compound features a pyrazol-3-one core structure substituted with an aminomethyl group and a phenyl ring, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of more complex molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can procure this compound in quantities ranging from 50 mg to 10 g to support their investigative work .

Properties

IUPAC Name

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFAYLPGOKBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride. Pyrazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study conducted by Zheng et al. (2022) demonstrated that pyrazole-linked compounds displayed potent inhibition against Aurora A/B kinases, which are crucial in cancer cell proliferation. The compound exhibited an IC50 value of 0.19 µM against BRAF (V600E) mutations, indicating its potential as a targeted therapy for specific cancer types .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways.

Research Findings : A review published in the Journal of Medicinal Chemistry summarized various pyrazole derivatives' anti-inflammatory activities. The compound was noted for its ability to reduce inflammation markers in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes .

Pesticidal Activity

The compound has been explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)
This compoundAphids85%
This compoundWhiteflies78%

These results indicate that the compound could be developed into effective agrochemical products.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Steps :

  • Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole ring.
  • Aminomethylation : The introduction of the aminomethyl group is achieved through reductive amination techniques.
  • Dihydrochloride Salt Formation : The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: This compound has a similar structure but contains a furan ring instead of a pyrazole ring.

    Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: This compound has an indole ring and is known for its antiviral properties.

Uniqueness

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties

Biological Activity

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12Cl2N4O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

This compound features a pyrazolone core, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes. For instance, docking studies have suggested that it may interact with prostaglandin reductase (PTGR2), indicating a plausible inhibitory action on prostaglandin synthesis .
  • Anticancer Properties : Several studies have reported the anticancer activity of pyrazole derivatives. For example, compounds similar to 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A549 .
  • Anti-inflammatory Effects : The presence of the aminomethyl group is thought to enhance the anti-inflammatory activity of the compound by modulating cytokine production and inhibiting inflammatory mediators .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in several studies. The following table summarizes the findings from various research articles:

CompoundCell LineIC50 (µM)Mechanism of Action
5-(aminomethyl)-1-methyl-2-phenyl...MCF712.50Inhibition of cell proliferation
5-(aminomethyl)-1-methyl-2-phenyl...A54926.00Induction of apoptosis
Related pyrazole derivativesHepG20.95CDK2 inhibition

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • Anticancer Activity : In a study involving pyrazole derivatives, compounds structurally related to 5-(aminomethyl)-1-methyl-2-phenyl... showed significant inhibition against HCT116 and NCI-H460 cell lines with IC50 values ranging from 0.07 µM to 42.30 µM . These results suggest that modifications in the pyrazole structure can enhance anticancer efficacy.
  • Inflammation Models : In animal models, compounds similar to 5-(aminomethyl)-1-methyl-2-phenyl... exhibited reduced levels of pro-inflammatory cytokines, supporting their potential use in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolone derivatives like 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride?

Pyrazolone derivatives are typically synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazides. For example:

  • Step 1 : React phenylhydrazine with ethyl acetoacetate in acetic acid under reflux to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
  • Step 2 : Introduce the aminomethyl group via nucleophilic substitution or reductive amination. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol.
  • Key parameters : Reaction temperature (80–120°C), solvent (ethanol/dioxane), and stoichiometric ratios (1:1 for hydrazine:β-ketoester) influence yield and purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for phenyl groups), methyl groups (δ 2.3–3.1 ppm), and amine protons (δ 1.8–2.5 ppm, broad).
  • FTIR : Confirm NH/OH (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₆Cl₂N₃O: calc. 296.07, observed 296.09) .

Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH₂). For dihydrochloride salts, account for counterion effects in FTIR .

Q. How do storage conditions and stability impact experimental reproducibility?

  • Stability : Pyrazolone derivatives are hygroscopic; store at –20°C under nitrogen. Dihydrochloride salts degrade at >40°C or in aqueous solutions at pH >7 .
  • Key Tests : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can crystallographic refinement tools (e.g., SHELXL) resolve structural ambiguities in pyrazolone derivatives?

  • Challenge : Disordered solvent molecules or counterions (Cl⁻) in dihydrochloride salts complicate refinement.
  • Solution : Use SHELXL’s PART and DFIX commands to constrain geometry. For high thermal motion, apply anisotropic displacement parameters (ADPs) to non-H atoms .
  • Example : A 1.0 Å resolution dataset for a similar compound reduced R1 from 0.12 to 0.05 after refining hydrogen atom positions .

Q. How to address contradictions in spectroscopic vs. crystallographic data (e.g., tautomerism)?

  • Case Study : Pyrazolone rings exhibit keto-enol tautomerism, leading to discrepancies between NMR (enol form dominance in solution) and XRD (keto form in solid state).
  • Resolution :
    • Perform variable-temperature NMR to track tautomeric shifts (e.g., coalescence at 80°C).
    • Compare XRD bond lengths (C=O ~1.22 Å vs. C–OH ~1.32 Å) .

Q. What computational methods predict reactivity or optimize reaction pathways for functionalizing the aminomethyl group?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model nucleophilic attack at the aminomethyl site.
  • Example : Methylation of the NH₂ group in the parent pyrazolone showed a Gibbs free energy barrier of 25 kcal/mol, favoring alkylation over acylation .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

  • Byproduct Analysis : Use LC-MS to detect regioisomers (e.g., 3- vs. 5-substituted pyrazolones).
  • Optimization : Adjust reaction pH (pH 4–5 for selective aminomethylation) and use Pd/C catalysis for cleaner product profiles .

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